molecular formula C8H8ClF2N B12437180 2-(3-Chloro-2,6-difluorophenyl)ethanamine

2-(3-Chloro-2,6-difluorophenyl)ethanamine

Cat. No.: B12437180
M. Wt: 191.60 g/mol
InChI Key: VWVZBSNOHDWNGT-UHFFFAOYSA-N
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Description

2-(3-Chloro-2,6-difluorophenyl)ethanamine is an organic compound with the molecular formula C8H8ClF2N. It is a derivative of ethanamine, where the phenyl ring is substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2,6-difluorophenyl)ethanamine typically involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2,6-difluorophenyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(3-Chloro-2,6-difluorophenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2,6-difluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-2,6-difluorophenyl)ethanamine is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H8ClF2N

Molecular Weight

191.60 g/mol

IUPAC Name

2-(3-chloro-2,6-difluorophenyl)ethanamine

InChI

InChI=1S/C8H8ClF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3-4,12H2

InChI Key

VWVZBSNOHDWNGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CCN)F)Cl

Origin of Product

United States

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